![molecular formula C24H27N5O3 B2473578 N-(2H-1,3-benzodioxol-5-yl)-2-{4-[2-(2-phényl-1H-imidazol-1-yl)éthyl]pipérazin-1-yl}acétamide CAS No. 1797756-93-4](/img/structure/B2473578.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{4-[2-(2-phényl-1H-imidazol-1-yl)éthyl]pipérazin-1-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité Antitumorale
Le composé s'est révélé prometteur comme agent antitumoral. Plus précisément, un dérivé de l'amuvatinib dérivé de ce composé, la N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}pipérazine-1-carboxamide (appelé composé 6), a été étudié. Les chercheurs ont constaté que le composé 6 tue sélectivement les cellules tumorales en situation de privation de glucose. Les niveaux de glucose dans les tumeurs solides sont généralement inférieurs à ceux des tissus normaux en raison d'une absorption accrue par les cellules tumorales et d'une réduction de l'apport de nutriments. Le composé 6 inhibe le potentiel membranaire mitochondrial, soulignant son potentiel comme agent antitumoral pour le traitement des tumeurs en privation de glucose .
Chimie Médicinale
La structure et les groupes fonctionnels du composé le rendent intéressant pour les études de chimie médicinale. Les chercheurs ont exploré ses voies de synthèse et ses dérivés. Par exemple, la synthèse de la (1H-benzo[d]imidazol-2-yl)(phényl)méthanone implique ce composé comme précurseur. De telles études contribuent à notre compréhension de la réactivité chimique et des applications potentielles .
Synthèse Organique
Le composé sert de bloc de construction pour créer d'autres molécules. Par exemple, il peut être modifié pour former la 1-(1,3-benzodioxol-5-yl)-2-butanone et la 1-(1,3-benzodioxol-5-yl)-2-propanol. Ces dérivés trouvent des applications en synthèse organique et peuvent avoir des utilisations diverses dans la découverte de médicaments et la science des matériaux .
Voie de la Cible Mécanistique de la Rapamycine (mTOR)
Compte tenu de ses propriétés d'inhibiteur de kinase, le composé peut interagir avec les voies de signalisation cellulaire. L'étude de ses effets sur le mTOR, un régulateur essentiel de la croissance et du métabolisme cellulaire, pourrait fournir des informations précieuses sur les interventions thérapeutiques potentielles .
Mécanisme D'action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.
Mode of Action
It is believed to interact with its target enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
The compound’s interaction with nitric oxide synthase could potentially affect various biochemical pathways involving nitric oxide. Nitric oxide plays a role in vasodilation, immune response, and neurotransmission .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide-ranging roles of nitric oxide in the body. Potential effects could include changes in blood vessel dilation, immune response, and neuronal signaling .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall pharmacokinetics .
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-23(26-20-6-7-21-22(16-20)32-18-31-21)17-28-12-10-27(11-13-28)14-15-29-9-8-25-24(29)19-4-2-1-3-5-19/h1-9,16H,10-15,17-18H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTCJBDBVLYIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
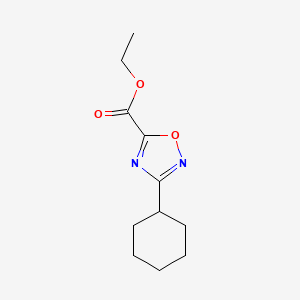

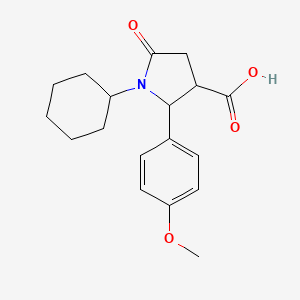
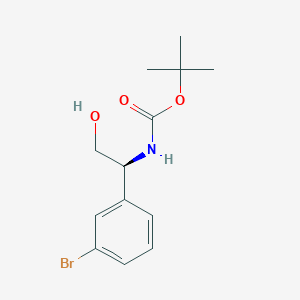

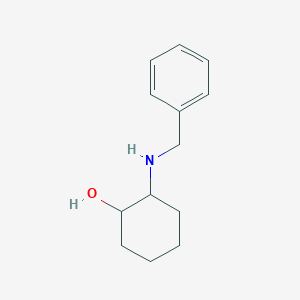

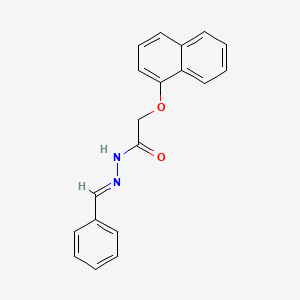
![2-Pyrimidinyl [1,2,4]triazolo[4,3-a]quinoxalin-4-yl sulfide](/img/structure/B2473506.png)
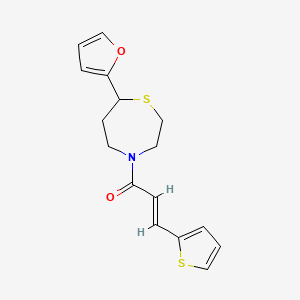
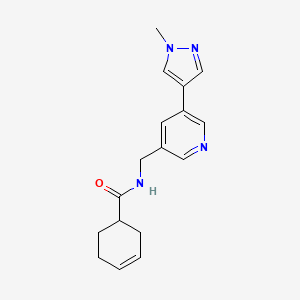
![4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B2473510.png)

![2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2473514.png)
